2-(Tributylstannyl)-5-(trifluoromethyl)pyrimidine
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Overview
Description
2-(Tributylstannyl)-5-(trifluoromethyl)pyrimidine is an organotin compound that features a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tributylstannyl)-5-(trifluoromethyl)pyrimidine typically involves the stannylation of a pyrimidine derivative. One common method includes the reaction of 5-(trifluoromethyl)pyrimidine with tributyltin chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Tributylstannyl)-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other substituents through reactions with electrophiles.
Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler derivatives.
Common Reagents and Conditions
Electrophiles: Used in substitution reactions to replace the stannyl group.
Palladium Catalysts: Employed in Stille coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Stille coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
2-(Tributylstannyl)-5-(trifluoromethyl)pyrimidine has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Agrochemicals: Used in the synthesis of compounds with herbicidal or pesticidal properties.
Materials Science: Employed in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(Tributylstannyl)-5-(trifluoromethyl)pyrimidine involves its reactivity with various reagents. In Stille coupling reactions, the stannyl group acts as a nucleophile, reacting with electrophilic palladium intermediates to form carbon-carbon bonds. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the resulting compounds, making them valuable in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Tributylstannyl)pyrimidine: Similar structure but lacks the trifluoromethyl group.
5-(Trifluoromethyl)pyrimidine: Lacks the stannyl group but contains the trifluoromethyl group.
2-(Tributylstannyl)-4-(trifluoromethyl)pyrimidine: Similar structure with the trifluoromethyl group at a different position.
Uniqueness
2-(Tributylstannyl)-5-(trifluoromethyl)pyrimidine is unique due to the presence of both the stannyl and trifluoromethyl groups, which confer distinct reactivity and properties. The combination of these groups makes it a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Properties
Molecular Formula |
C17H29F3N2Sn |
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Molecular Weight |
437.1 g/mol |
IUPAC Name |
tributyl-[5-(trifluoromethyl)pyrimidin-2-yl]stannane |
InChI |
InChI=1S/C5H2F3N2.3C4H9.Sn/c6-5(7,8)4-1-9-3-10-2-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; |
InChI Key |
BGXYOEJNFCJRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=N1)C(F)(F)F |
Origin of Product |
United States |
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